5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid
Overview
Description
5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid: is a heterocyclic compound that features both furan and oxazole rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological activities . For instance, some furan-containing compounds have been used as medicines in various disease areas .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways .
Result of Action
Furan derivatives are known to have a broad spectrum of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of furan-2-carboxylic acid with suitable reagents to form the oxazole ring. This process often requires specific catalysts and controlled conditions to ensure the correct formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the furan and oxazole rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: It can be used in the design of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Comparison with Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Comparison: Compared to these similar compounds, 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both furan and oxazole rings. This dual-ring structure provides distinct chemical properties and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXPRYRXBDOPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650362 | |
Record name | 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143659-16-9 | |
Record name | 5-(2-Furanyl)-4-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143659-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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